Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate
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Overview
Description
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is a complex organic compound with the molecular formula C12H17BrO4S . This compound is part of a class of chemicals known for their unique bicyclic structures, which often exhibit interesting chemical and physical properties. It is primarily used in early discovery research and is considered a rare and unique chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, methylation, and spirocyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic conditions for hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromospiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate
- Methyl 7-(methylthio)spiro[bicyclo[2.2.1]hept 5ene-2,2’-[1,3]dioxolane]-7-carboxylate
- Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
Uniqueness
Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-7-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it valuable for specialized research applications .
Properties
CAS No. |
936322-70-2 |
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Molecular Formula |
C12H17BrO4S |
Molecular Weight |
337.23 g/mol |
IUPAC Name |
methyl 5'-bromo-7'-methylsulfanylspiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate |
InChI |
InChI=1S/C12H17BrO4S/c1-15-10(14)12(18-2)7-6-11(16-3-4-17-11)9(12)5-8(7)13/h7-9H,3-6H2,1-2H3 |
InChI Key |
CRURLMDCGDFURD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2CC(C1CC23OCCO3)Br)SC |
Origin of Product |
United States |
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